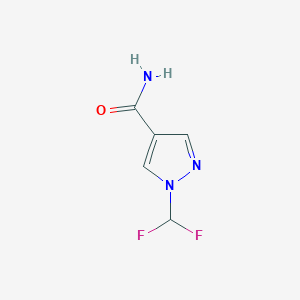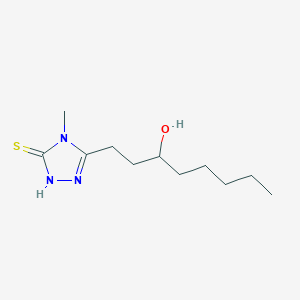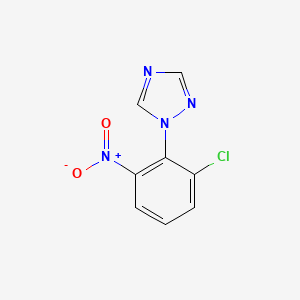![molecular formula C17H19Cl2N3 B10910371 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline](/img/structure/B10910371.png)
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline is an organic compound with the molecular formula C₁₇H₁₉Cl₂N₃ It features a piperazine ring substituted with a 2,4-dichlorobenzyl group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution Reaction: The piperazine is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-(2,4-dichlorobenzyl)piperazine.
Coupling with Aniline: The final step involves coupling 4-(2,4-dichlorobenzyl)piperazine with aniline under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium on carbon (Pd/C) and a suitable solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further streamline the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to dechlorination.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Dechlorinated benzyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the reactants used.
科学研究应用
Chemistry
In chemistry, 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, polymers, and agrochemicals. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism by which 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity, while the dichlorobenzyl group may contribute to the compound’s overall stability and lipophilicity.
相似化合物的比较
Similar Compounds
4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]aniline: Similar structure but with a phenyl group instead of a benzyl group.
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]phenol: Contains a phenol group instead of an aniline group.
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]benzoic acid: Features a carboxylic acid group instead of an aniline group.
Uniqueness
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C17H19Cl2N3 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H19Cl2N3/c18-14-2-1-13(17(19)11-14)12-21-7-9-22(10-8-21)16-5-3-15(20)4-6-16/h1-6,11H,7-10,12,20H2 |
InChI 键 |
SFXGNGGTOITZHM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-iodophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B10910309.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910320.png)
![5,8-Di-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene](/img/structure/B10910323.png)


![methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10910354.png)
![2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10910355.png)
![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10910358.png)


![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B10910377.png)
![4-Bromo-2-[(6-quinolylimino)methyl]phenol](/img/structure/B10910381.png)

![N'~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910394.png)
